((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride

Catalog No.
S1483292
CAS No.
39262-22-1
M.F
C10H15ClO3S
M. Wt
250.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-...

CAS Number

39262-22-1

Product Name

((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride

IUPAC Name

[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride

Molecular Formula

C10H15ClO3S

Molecular Weight

250.74 g/mol

InChI

InChI=1S/C10H15ClO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3/t7-,10-/m0/s1

InChI Key

BGABKEVTHIJBIW-XVKPBYJWSA-N

SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)Cl)C

Synonyms

(1R,4S)-7,7-Dimethyl-2-oxo-bicyclo[2.2.1]heptane-1-methanesulfonyl Chloride; (-)-Camphor-10-sulfonyl Chloride;

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)Cl)C

Isomeric SMILES

CC1([C@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)Cl)C

The exact mass of the compound ((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

((1R,4S)-7,7-Dimethyl-2-oxobicycloheptan-1-yl)methanesulfonyl chloride (CAS 39262-22-1), commonly known as (1R)-(-)-10-camphorsulfonyl chloride, is a rigid, bicyclic chiral organosulfur reagent. It is primarily procured as a chiral derivatizing agent (CDA) for the analytical resolution of enantiomers and as the direct synthetic precursor to Oppolzer's camphorsultam, a benchmark chiral auxiliary. Featuring an activated sulfonyl chloride group, it readily reacts with primary and secondary amines, alcohols, and thiols to form stable sulfonamides and sulfonate esters. This reactivity makes it a highly reliable, cost-effective tool for determining enantiomeric excess (ee) via NMR or HPLC, and for the preparative-scale chromatographic separation of racemic mixtures in pharmaceutical development and advanced materials synthesis [1].

Substituting (1R)-(-)-10-camphorsulfonyl chloride with its free acid counterpart, (1R)-(-)-10-camphorsulfonic acid, fundamentally alters the resolution mechanism, shifting from covalent derivatization (separable by routine chromatography) to salt formation (requiring tedious, unpredictable fractional crystallization). Furthermore, substitution with generic sulfonylating agents like tosyl chloride eliminates the chiral environment entirely, preventing any asymmetric induction or enantiomeric resolution. Finally, substituting with the opposite enantiomer, (1S)-(+)-10-camphorsulfonyl chloride, will invert the stereochemical outcome of the downstream reaction, yielding the incorrect enantiomer of the target active pharmaceutical ingredient (API) or chiral catalyst [1].

Precursor Suitability for Oppolzer's Sultam Synthesis

(1R)-(-)-10-Camphorsulfonyl chloride is the essential starting material for synthesizing (1R)-(-)-2,10-camphorsultam (Oppolzer's sultam). The activated sulfonyl chloride allows for direct amination and subsequent cyclization, yielding the sultam in high conversions (>70-90%). Once formed, this chiral auxiliary routinely delivers exceptional stereocontrol, achieving >90-95% enantiomeric excess (ee) in downstream asymmetric Diels-Alder and aldol reactions, outperforming generic chiral induction methods [1].

Evidence DimensionDownstream asymmetric induction capability
Target Compound Data>90-95% ee (via derived camphorsultam)
Comparator Or BaselineAchiral sulfonyl chlorides (0% ee)
Quantified DifferenceEnables highly selective asymmetric synthesis
ConditionsAsymmetric Diels-Alder and aldol additions using Oppolzer's sultam

Procuring this specific chloride is mandatory for laboratories manufacturing (1R)-camphorsultam to drive highly stereoselective carbon-carbon bond formation.

Analytical Cost Reduction in Enantiomeric Excess (ee) Determination

For the determination of enantiomeric excess via NMR, (1R)-(-)-10-camphorsulfonyl chloride provides sufficient chemical shift nonequivalence in diastereomeric sulfonate esters. Compared to the industry-standard Mosher's acid chloride, camphorsulfonyl chloride offers a massive cost reduction while still allowing for accurate integration of diastereotopic signals in 1H and 13C NMR spectra for a wide range of chiral alcohols and amines [1].

Evidence DimensionRelative reagent procurement cost
Target Compound DataLow-cost chiral derivatization
Comparator Or BaselineMosher's acid chloride (highly expensive fluorinated reagent)
Quantified DifferenceSubstantial cost reduction for routine ee% analysis
ConditionsNMR-based enantiomeric excess determination of chiral alcohols/amines

Allows analytical and QA/QC laboratories to perform high-throughput chiral purity assays without the prohibitive costs associated with specialized fluorinated CDAs.

Processability in Covalent Diastereomer Resolution

When resolving complex racemic mixtures (such as polyarenes or bulky amines) where fractional crystallization fails, (1R)-(-)-10-camphorsulfonyl chloride acts as a superior resolving agent compared to the free camphorsulfonic acid. The chloride reacts to form stable, covalent diastereomeric esters or sulfonamides that exhibit distinct retention factors (Rf), allowing for baseline separation via standard silica gel column chromatography, often achieving >95% purity for each diastereomer before hydrolysis back to the enantiopure target [1].

Evidence DimensionSeparation methodology and efficiency
Target Compound DataCovalent derivatization enabling standard column chromatography (>95% purity)
Comparator Or BaselineFree camphorsulfonic acid (relies on fractional crystallization of salts)
Quantified DifferenceEliminates reliance on unpredictable crystallization, ensuring scalable separation
ConditionsResolution of racemic alcohols/amines via diastereomer formation

Provides process chemists with a reliable, scalable chromatographic method to resolve enantiomers when traditional salt-based crystallization is ineffective.

Absolute Stereochemical Control in API Manufacturing

The selection between (1R)-(-)- and (1S)-(+)-10-camphorsulfonyl chloride is dictated entirely by the required absolute configuration of the final product. Using the (1R)-(-) enantiomer specifically directs the formation of the corresponding stereoisomer in asymmetric transformations or resolution processes, routinely allowing the recovery of target enantiomers with >98-99% ee. Substituting with the (1S) variant would yield the exact opposite, and potentially biologically inactive, enantiomer [1].

Evidence DimensionStereochemical outcome
Target Compound DataYields specific target enantiomer (e.g., (S)-API) with >98% ee
Comparator Or Baseline(1S)-(+)-10-camphorsulfonyl chloride (yields the opposite (R)-API)
Quantified DifferenceComplete inversion of product stereochemistry
ConditionsChiral resolution or asymmetric synthesis workflows

Procurement must strictly verify the (1R,4S) stereochemistry (CAS 39262-22-1) to ensure the correct bioactive enantiomer is synthesized in pharmaceutical production.

Synthesis of (1R)-Oppolzer's Camphorsultam

Where this compound is the right choice for manufacturing chiral auxiliaries used in highly stereoselective Diels-Alder, aldol, and alkylation reactions, directly leveraging its activated sulfonyl chloride group for efficient amination and cyclization [1].

Routine NMR Determination of Enantiomeric Excess

Where analytical labs require a cost-effective chiral derivatizing agent to convert racemic alcohols and amines into diastereomers with distinct NMR chemical shifts, avoiding expensive alternatives like Mosher's acid [1].

Chromatographic Resolution of Process Intermediates

Where process chemists need to resolve complex racemates (e.g., bulky APIs or nanographene precursors) via standard silica gel chromatography because traditional fractional crystallization of diastereomeric salts fails [1].

Asymmetric Synthesis of Chiral Sulfonamides

Where medicinal chemists require a rigid, chiral sulfonyl group to induce stereoselectivity or improve the pharmacological profile of sulfonamide-based drug candidates, specifically requiring the (1R) stereocenter [1].

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

L(-)-10-Camphorsulfonyl chloride

Dates

Last modified: 09-14-2023

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